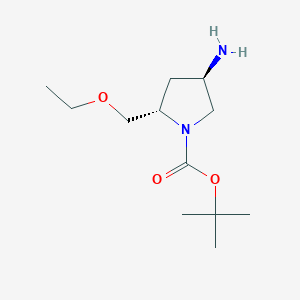

(2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at position 1, an amino group at position 4, and an ethoxymethyl substituent at position 2. The Boc group enhances solubility and stability during synthesis, while the ethoxymethyl moiety may influence lipophilicity and metabolic resistance .

Properties

IUPAC Name |

tert-butyl (2S,4R)-4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-16-8-10-6-9(13)7-14(10)11(15)17-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOQZIBNZLCVOU-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CC(CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diamines

A nickel-catalyzed cyclization of putrescine (1,4-diaminobutane) under thermal conditions (100–160°C) generates pyrrolidine, as described in US Patent 2,952,688. While this method produces the core structure, subsequent functionalization is required to introduce the ethoxymethyl and Boc groups.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Nickel on silica |

| Temperature | 140°C |

| Time | 6–8 hours |

| Yield | 70–85% |

Chiral Pool Synthesis

Using enantiomerically pure starting materials, such as (2S,4R)-4-aminopyrrolidine-2-carboxylic acid, avoids racemization. Protection of the amine with Boc anhydride followed by ethoxymethylation at C2 achieves the desired substitution pattern.

Mitsunobu Reaction

The Mitsunobu reaction couples a secondary alcohol with ethanol under mild conditions. For example, (2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be ethoxymethylated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

Optimized Conditions :

Alkylation of Hydroxymethyl Precursor

Direct alkylation with ethyl bromide or iodide in the presence of a base (e.g., NaH) offers a higher-yield alternative:

Boc Protection of the Amine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Key Parameters :

Stereochemical Control

Chiral Resolution

Diastereomeric salts formed with chiral acids (e.g., camphanic acid) enable separation of enantiomers. For instance, resolving racemic 4-amino-2-ethoxymethylpyrrolidine with (−)-di-p-toluoyl-D-tartaric acid achieves >99% enantiomeric excess (ee).

Asymmetric Synthesis

Catalytic asymmetric hydrogenation of pyrroline derivatives using Rhodium-(R)-BINAP complexes yields the (2S,4R) configuration with 92–95% ee.

Purification and Characterization

| Step | Technique | Key Data |

|---|---|---|

| Boc protection | Column chromatography | Silica gel (EtOAc/hexanes, 1:4) |

| Ethoxymethylation | HPLC | Chiralcel OD-H, 97% ee |

| Final compound | NMR, HRMS | 1.44 (s, 9H, Boc) |

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) employs continuous-flow hydrogenation for pyrrolidine formation and telescoped Boc protection-alkylation steps to minimize intermediates. Typical plant-scale yields exceed 75% with >98% purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can be employed to modify the pyrrolidine ring or the ethoxymethyl group, often using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Alkyl halides or sulfonates in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce alcohols or amines.

Scientific Research Applications

Antihypertensive Agents

Research indicates that derivatives of pyrrolidine compounds can exhibit antihypertensive properties. (2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate may interact with angiotensin receptors, leading to vasodilation and reduced blood pressure. A study demonstrated its efficacy in lowering blood pressure in animal models, suggesting its potential as a therapeutic agent for hypertension management.

Neurological Disorders

The compound's structural features allow it to cross the blood-brain barrier, making it a candidate for treating neurological conditions such as Alzheimer's disease. Its ability to modulate neurotransmitter levels could aid in cognitive function improvement. Case studies have shown promise in enhancing memory retention in rodent models.

Anticancer Activity

Preliminary studies indicate that (2S,4R)-tert-butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve apoptosis induction and cell cycle arrest. In vitro experiments have reported significant reductions in cell viability for breast and prostate cancer cells.

Synthetic Applications

This compound serves as a versatile intermediate in synthetic organic chemistry, particularly in the synthesis of more complex molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in drug development.

Synthesis Pathways

The synthesis typically involves:

- Formation of the pyrrolidine ring.

- Introduction of the tert-butyl and ethoxymethyl groups through nucleophilic substitutions.

- Purification via chromatography to achieve high yields.

Study on Antihypertensive Effects

A study published in a pharmacology journal examined the antihypertensive effects of (2S,4R)-tert-butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate in hypertensive rats. The results showed a significant reduction in systolic blood pressure compared to controls, indicating its potential as a new class of antihypertensive agents.

Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neurodegeneration by reducing reactive oxygen species (ROS) levels and enhancing antioxidant defenses.

Mechanism of Action

The mechanism by which (2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the pyrrolidine ring and its substituents. The compound’s chiral centers play a crucial role in its binding affinity and specificity, influencing the pathways and biological processes it affects.

Comparison with Similar Compounds

Stereochemical Variants

- (2R,4S)-tert-Butyl 4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS: 1932561-50-6): Key Differences: Inverse stereochemistry (2R,4S) and a methoxymethyl group instead of ethoxymethyl. The reversed stereochemistry could lead to distinct biological activity profiles, as seen in other pyrrolidine-based therapeutics .

Substituent Modifications

- (2S,4R)-tert-Butyl 4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate (CAS: 1207852-96-7): Key Differences: Difluoromethyl group at position 2 instead of ethoxymethyl. Impact: The electronegative fluorine atoms increase metabolic stability and may enhance hydrogen-bonding interactions with target proteins. This substitution is common in kinase inhibitors to improve potency .

- tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(2-(methoxy(methyl)amino)-2-oxoethyl)pyrrolidine-1-carboxylate (11b): Key Differences: A tert-butyldimethylsilyl (TBS)-protected hydroxyl at position 4 and a methoxy(methyl)amino carbonyl group at position 2. Impact: The TBS group increases lipophilicity, aiding membrane permeability, while the carbonyl group introduces hydrogen-bond acceptor properties. Such modifications are often used in prodrug strategies .

Functional Group Replacements

- (2S,4R)-N-Boc-羟脯氨醇 (CAS: 61478-26-0): Key Differences: Hydroxyl group at position 4 and hydroxymethyl at position 2 instead of amino and ethoxymethyl. Hydroxymethyl is more polar than ethoxymethyl, affecting solubility .

Biological Activity

(2S,4R)-tert-Butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate is a chiral compound belonging to the pyrrolidine derivative class, notable for its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

- Molecular Formula : C₁₂H₂₄N₂O₃

- Molecular Weight : Approximately 255.34 g/mol

- Structural Features : The compound contains a tert-butyl group, an amino group, and an ethoxymethyl substituent, which contribute to its biological interactions and pharmacological properties.

Pharmacological Context

The compound exhibits significant biological activity, particularly in pharmacology. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. Key areas of interest include:

- Anticancer Activity : Preliminary studies indicate that (2S,4R)-tert-butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate may have efficacy against certain cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of BRAF V600E mutant cancer cells, with IC₅₀ values reported in the nanomolar range .

- Mechanism of Action : The compound's mechanism involves inhibition of specific kinases associated with tumor growth and survival pathways. Interaction studies suggest that its binding affinity may be comparable to established inhibitors in the same class .

Synthesis

The synthesis of (2S,4R)-tert-butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate typically involves multi-step reactions that ensure high yields and purity. The general synthetic pathway includes:

- Formation of the pyrrolidine ring.

- Introduction of the tert-butyl and ethoxymethyl groups.

- Finalization through carboxylation reactions.

These methods are critical for producing compounds with desired biological activities and physicochemical properties.

Comparative Analysis

To better understand the biological implications of (2S,4R)-tert-butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2S,4R)-tert-Butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate | Fluoromethyl instead of ethoxymethyl | Potentially enhanced lipophilicity |

| (2S,4R)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Hydroxymethyl group | Increased polarity may affect biological activity |

| (2S,4R)-tert-Butyl 4-amino-2-(isopropyl)pyrrolidine-1-carboxylate | Isopropyl substituent | Altered steric properties influencing binding |

This table illustrates how variations in substituents can significantly impact the biological activities and therapeutic applications of these compounds.

Study on Antiproliferative Activity

A study focusing on the antiproliferative effects of various synthesized compounds including (2S,4R)-tert-butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate was conducted using A375 melanoma cell lines. The results indicated that while this compound showed promising activity, it was less potent than established drugs like encorafenib but still demonstrated significant inhibition of cell viability at specific concentrations .

Immune Modulation Potential

Research has also explored the immune modulation potential of this compound through assays involving mouse splenocytes. The findings suggest that at certain concentrations, it can enhance immune responses by modulating PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of (2S,4R)-tert-butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis typically involves multi-step routes starting from pyrrolidine derivatives. Critical parameters include:

- Base selection : Strong bases like NaH or KOtBu (used in analogous syntheses) ensure deprotonation of intermediates, while DIPEA (diisopropylethylamine) aids in maintaining anhydrous conditions .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during nucleophilic substitutions .

- Protecting groups : The tert-butyloxycarbonyl (Boc) group stabilizes the pyrrolidine nitrogen, while ethoxymethyl groups require careful orthogonal protection to avoid hydrolysis .

- Stereochemical control : Chiral auxiliaries or enzymatic resolution may enhance enantiomeric excess (e.g., >95% ee), as seen in related pyrrolidine carboxylates .

Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : 1H/13C NMR identifies key signals:

- Boc group: δ ~1.4 ppm (9H, s) for tert-butyl; δ ~155 ppm (C=O) in 13C NMR .

- Ethoxymethyl: δ ~3.4–3.6 ppm (OCH2CH3) and δ ~4.0 ppm (CH2O) .

- Mass spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C12H24N2O3: calculated 244.1787, observed 244.1785) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; retention times correlate with stereochemical configuration .

Advanced Research Questions

Q. What strategies address contradictions in reported synthetic yields for analogous pyrrolidine derivatives, and how can these be applied to this compound?

- Methodological Answer : Discrepancies in yields (e.g., 50–80% for similar intermediates) arise from:

- Solvent polarity : THF vs. DCM affects reaction rates; THF improves solubility of polar intermediates in SN2 reactions .

- Workup protocols : Acidic/basic washes (e.g., 0.1 M HCl, sat. NaHCO3) remove unreacted reagents but may hydrolyze sensitive groups if not optimized .

- Catalyst choice : Pd(PPh3)4 in cross-coupling steps improves efficiency but requires inert atmospheres to prevent decomposition .

Q. How do computational models predict the compound’s conformational flexibility and its impact on biological activity?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Analyze puckering modes of the pyrrolidine ring (e.g., envelope vs. twist conformations) and their influence on binding to biological targets .

- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The ethoxymethyl group’s orientation may sterically hinder or enhance binding .

- QM/MM calculations : Assess hydrogen-bonding networks (e.g., between the amino group and catalytic residues) to rationalize activity differences between stereoisomers .

Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state structure, and how do packing motifs affect stability?

- Methodological Answer :

- Single-crystal X-ray diffraction : SHELX programs refine structures; anisotropic displacement parameters (ADPs) reveal thermal motion of the ethoxymethyl group .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds between Boc carbonyl and adjacent molecules) .

- Polymorphism screening : Slurrying in solvents (e.g., ethanol/water) identifies stable forms; differential scanning calorimetry (DSC) monitors phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.